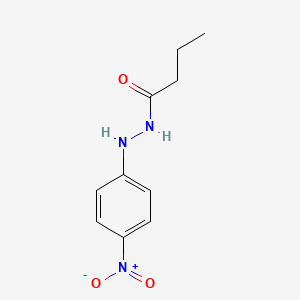
N'-(4-nitrophenyl)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-nitrophenyl)butanehydrazide is an organic compound characterized by the presence of a nitrophenyl group attached to a butanehydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)butanehydrazide typically involves the reaction of 4-nitrobenzoyl chloride with butanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for N’-(4-nitrophenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N’-(4-nitrophenyl)butanehydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-aminophenylbutanehydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
科学的研究の応用
N’-(4-nitrophenyl)butanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(4-nitrophenyl)butanehydrazide depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- N’-(4-nitrophenyl)methanehydrazide
- N’-(4-nitrophenyl)ethanehydrazide
- N’-(4-nitrophenyl)propanehydrazide
Uniqueness
N’-(4-nitrophenyl)butanehydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The butanehydrazide moiety provides a longer carbon chain compared to its analogs, potentially influencing its solubility, stability, and interaction with other molecules.
特性
CAS番号 |
39209-14-8 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC名 |
N'-(4-nitrophenyl)butanehydrazide |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-10(14)12-11-8-4-6-9(7-5-8)13(15)16/h4-7,11H,2-3H2,1H3,(H,12,14) |
InChIキー |
RTNSKWDZWDAZIN-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}benzoate](/img/structure/B12461304.png)
![N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B12461305.png)


![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B12461333.png)

![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12461369.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B12461383.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
